Cas no 2034431-40-6 (1-[5-fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperidin-3-ol)
1-[5-fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperidin-3-ol Chemical and Physical Properties
Names and Identifiers
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- 3-Piperidinol, 1-[5-fluoro-4-(1-pyrrolidinyl)-2-pyrimidinyl]-
- 1-(5-fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)piperidin-3-ol
- 1-(5-fluoro-4-pyrrolidin-1-ylpyrimidin-2-yl)piperidin-3-ol
- 1-[5-fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperidin-3-ol
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- Inchi: 1S/C13H19FN4O/c14-11-8-15-13(18-7-3-4-10(19)9-18)16-12(11)17-5-1-2-6-17/h8,10,19H,1-7,9H2
- InChI Key: LSOATENFQGNILP-UHFFFAOYSA-N
- SMILES: FC1=C([H])N=C(N=C1N1C([H])([H])C([H])([H])C([H])([H])C1([H])[H])N1C([H])([H])C([H])([H])C([H])([H])C([H])(C1([H])[H])O[H]
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 300
- XLogP3: 1.6
- Topological Polar Surface Area: 52.5
1-[5-fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperidin-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1907-9022-2μmol |
1-[5-fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperidin-3-ol |
2034431-40-6 | 90%+ | 2μl |
$85.5 | 2023-04-24 | |
| Life Chemicals | F1907-9022-5μmol |
1-[5-fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperidin-3-ol |
2034431-40-6 | 90%+ | 5μl |
$94.5 | 2023-04-24 | |
| Life Chemicals | F1907-9022-1mg |
1-[5-fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperidin-3-ol |
2034431-40-6 | 90%+ | 1mg |
$81.0 | 2023-04-24 | |
| Life Chemicals | F1907-9022-2mg |
1-[5-fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperidin-3-ol |
2034431-40-6 | 90%+ | 2mg |
$88.5 | 2023-04-24 | |
| Life Chemicals | F1907-9022-3mg |
1-[5-fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperidin-3-ol |
2034431-40-6 | 90%+ | 3mg |
$94.5 | 2023-04-24 | |
| Life Chemicals | F1907-9022-4mg |
1-[5-fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperidin-3-ol |
2034431-40-6 | 90%+ | 4mg |
$99.0 | 2023-04-24 | |
| Life Chemicals | F1907-9022-5mg |
1-[5-fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperidin-3-ol |
2034431-40-6 | 90%+ | 5mg |
$103.5 | 2023-04-24 |
1-[5-fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperidin-3-ol Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 1-[5-fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperidin-3-ol
Introduction to 1-[5-fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperidin-3-ol (CAS No. 2034431-40-6)
1-[5-fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperidin-3-ol is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. This compound, identified by the CAS number 2034431-40-6, represents a promising candidate in the development of novel therapeutic agents. Its molecular structure incorporates several key features that make it particularly interesting for medicinal chemistry applications, including a fluoro substituent and a pyrrolidin-yl moiety, which are known to enhance binding affinity and metabolic stability.
The piperidin-3-ol moiety in the compound's name is another critical feature that contributes to its potential pharmacological activity. Piperidine derivatives are widely recognized for their role in drug design due to their ability to modulate various biological pathways. Specifically, the 3-hydroxyl group in this compound can serve as a hydrogen bond acceptor, which is essential for interactions with biological targets such as enzymes and receptors. This feature makes 1-[5-fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperidin-3-ol a valuable scaffold for the development of small-molecule inhibitors.
Recent advancements in computational chemistry and molecular modeling have further highlighted the potential of this compound. Studies have demonstrated that the presence of the fluoro group can significantly improve the pharmacokinetic properties of drug candidates by enhancing lipophilicity and reducing metabolic degradation. Additionally, the pyrrolidin-yl ring provides a flexible and adaptable structure that can be fine-tuned to optimize binding interactions with biological targets. These insights have been instrumental in guiding the design of novel analogs with improved efficacy and selectivity.
In the context of current research, 1-[5-fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperidin-3-ol has been investigated for its potential role in addressing various therapeutic challenges. For instance, its structural features suggest that it may interact with targets involved in inflammation, cancer, and neurological disorders. Preliminary studies have shown promising results in vitro, indicating that this compound can modulate key signaling pathways relevant to these conditions. The ability to fine-tune its chemical properties allows researchers to develop derivatives with enhanced specificity and reduced off-target effects.
The synthesis of 1-[5-fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperidin-3-ol presents unique challenges due to its complex structure. However, recent innovations in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly useful in constructing the pyrimidine and piperidine moieties efficiently. These advancements have not only facilitated the production of this compound but also opened up new avenues for exploring its derivatives.
The pharmacological evaluation of 1-[5-fluoro-4-(pyrrolidin-1-y)l pyrimidin -2 -y l]pip er id i n -3 -o l has revealed several intriguing properties. The hydroxyl group at the 3-position of the piperidine ring plays a crucial role in determining its biological activity. Studies have shown that this group can participate in hydrogen bonding interactions with target proteins, thereby enhancing binding affinity. Additionally, the presence of the fluoro substituent at the 5-position of the pyrimidine ring contributes to metabolic stability by preventing rapid degradation by enzymatic processes.
In conclusion, 1-[5-fluoro -4-( py rrol id i n -1 -y l ) py r im i d i n -2 -y l ]pi per id i n -3 -o l represents a significant advancement in pharmaceutical research due to its unique structural features and promising biological activities. The combination of a fluoro group, a pyrrol id i n-yl moiety, and a hydroxylated piperidine ring provides an ideal framework for developing novel therapeutic agents. Ongoing research efforts are focused on optimizing its pharmacological properties and exploring new applications in medicine. As our understanding of molecular interactions continues to evolve, compounds like 1-[5-fluoro -4-( py r rol id i n -1 -y l ) py r im i d i n -2 -y l ]pi per id i n -3 -o l are poised to play a pivotal role in addressing some of today's most pressing medical challenges.
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